NSC 689534

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

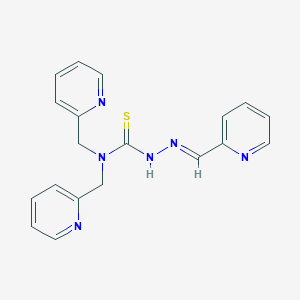

NSC 689534 is a complex organic compound that features a thiourea core with pyridylmethyl and pyridylmethyleneamino substituents

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NSC 689534 typically involves the condensation of pyridylmethylamine with thiourea under controlled conditions. The reaction is often carried out in an aqueous medium, with the addition of a base to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.

化学反应分析

Types of Reactions

NSC 689534 can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives from oxidation, amine derivatives from reduction, and various substituted pyridyl derivatives from substitution reactions.

科学研究应用

Key Findings:

- Oxidative Stress Induction : The NSC 689534/Cu2+ complex depletes cellular glutathione and protein thiols, crucial for maintaining redox balance within cells. The use of antioxidants like N-acetyl-l-cysteine has been shown to impair the activity of this compound, indicating that oxidative stress is a vital component of its mechanism .

- ER Stress Pathway Activation : Microarray analysis revealed that treatment with this compound/Cu2+ activates pathways associated with endoplasmic reticulum (ER) stress and unfolded protein response (UPR), contributing to cell death mechanisms .

In Vitro and In Vivo Efficacy

Research has demonstrated the efficacy of this compound in various cancer cell lines and animal models:

-

Cell Lines :

- HL60 Xenograft Model : In vivo studies using HL60 leukemia cells indicated that this compound/Cu2+ not only inhibited tumor growth but also showed superior efficacy compared to the unchelated compound .

- A431 Cell Line : Another study highlighted that this compound inhibited the proliferation of A431 cells, which are associated with squamous cell carcinoma. The compound was found to affect key signaling pathways linked to mitosis and DNA repair, such as those involving KIF11 and TPX2 .

-

Mechanistic Insights :

- The combination of this compound with copper ions was shown to maintain its activity even in the presence of iron, which typically inhibits thiosemicarbazone activity. This suggests a robust mechanism that could be exploited for therapeutic applications in cancers characterized by redox imbalances .

Case Study 1: Copper Chelate Efficacy

A comprehensive study evaluated the effects of this compound/Cu2+ on HL60 cells, demonstrating:

- Enhanced Cytotoxicity : The chelated complex exhibited significantly higher cytotoxicity than either agent alone.

- Pathway Activation : Induction of ER stress was confirmed as a primary pathway for apoptosis, while autophagy did not play a significant role in mediating cell death .

Case Study 2: Targeting Squamous Cell Carcinoma

In research focused on squamous cell carcinoma, this compound was identified as a potential candidate targeting specific genes involved in cell division:

- Gene Interaction : Molecular docking studies indicated that this compound interacts with proteins critical for spindle organization during mitosis, suggesting a targeted approach for treatment .

Summary Table of Key Findings

| Application Area | Details |

|---|---|

| Mechanism | Induces oxidative stress via ROS generation; activates ER stress pathways |

| Efficacy in Cell Lines | Effective against HL60 and A431 cancer cells; superior performance when chelated with Cu2+ |

| In Vivo Studies | Demonstrated significant tumor growth inhibition in xenograft models |

| Molecular Targets | Interacts with KIF11 and TPX2; affects mitotic spindle organization |

作用机制

The mechanism of action of NSC 689534 involves its interaction with molecular targets, such as metal ions and enzymes. The compound can chelate metal ions through its pyridyl groups, forming stable complexes. Additionally, the thiourea moiety can interact with enzyme active sites, potentially inhibiting their activity .

相似化合物的比较

Similar Compounds

1,1-bis(2-pyridylmethyl)ethanol: Similar structure but with an ethanol group instead of a thiourea moiety.

N,N’-bis(2-pyridylmethyl)-1,2-ethanediamine: Features an ethylenediamine core instead of a thiourea core.

Uniqueness

NSC 689534 is unique due to its combination of pyridylmethyl and pyridylmethyleneamino substituents with a thiourea core. This structure allows it to form stable complexes with metal ions and interact with enzyme active sites, making it a versatile compound for various applications.

属性

分子式 |

C19H18N6S |

|---|---|

分子量 |

362.5 g/mol |

IUPAC 名称 |

1,1-bis(pyridin-2-ylmethyl)-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C19H18N6S/c26-19(24-23-13-16-7-1-4-10-20-16)25(14-17-8-2-5-11-21-17)15-18-9-3-6-12-22-18/h1-13H,14-15H2,(H,24,26)/b23-13+ |

InChI 键 |

AEEZWHXVVXFVAD-YDZHTSKRSA-N |

手性 SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)N/N=C/C3=CC=CC=N3 |

规范 SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)NN=CC3=CC=CC=N3 |

同义词 |

NSC 689534 NSC-689534 NSC689534 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。